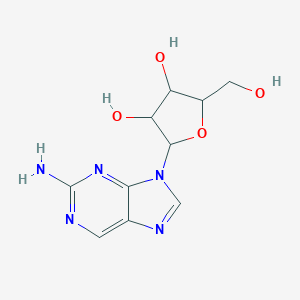

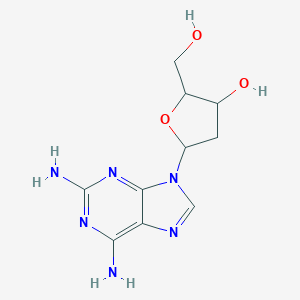

2-Amino-2'-désoxyadénosine

Vue d'ensemble

Description

Applications De Recherche Scientifique

2-Amino-2’-deoxyadenosine has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

The primary target of 2-Amino-2’-deoxyadenosine (2’-amino dA) is adenosine deaminase (ADA) . ADA is an enzyme that converts adenosine and 2’-amino dA to inosine and 2’-amino dI, respectively . This enzyme plays a crucial role in purine metabolism .

Mode of Action

2’-Amino-2’-deoxyadenosine acts as an adenosine analog . It interacts with its target, ADA, by mimicking the natural substrate, adenosine

Biochemical Pathways

The biosynthesis of 2’-amino dA is initiated by a Nudix hydrolase , AdaJ, which catalyzes the hydrolysis of ATP . The ada gene cluster is essential for the biosynthesis of 2’-amino dA . Mutation of certain genes in this cluster results in the nonproduction of 2’-amino dA .

Result of Action

It is known to show bioactivity against rna-type virus infection

Analyse Biochimique

Biochemical Properties

2-Amino-2’-deoxyadenosine is an adenosine analog that plays a role in various biochemical reactions . It interacts with enzymes such as adenosine deaminase (ADA), which converts adenosine to inosine . The compound also interacts with a Nudix hydrolase, AdaJ, which initiates its biosynthesis by catalyzing the hydrolysis of ATP .

Cellular Effects

2-Amino-2’-deoxyadenosine has been shown to have bioactivity against RNA-type virus infection . It influences cell function by interacting with cellular enzymes and altering their activity

Molecular Mechanism

The molecular mechanism of 2-Amino-2’-deoxyadenosine involves its interaction with enzymes like ADA and AdaJ . It is converted to inosine by ADA, a process that is not very sensitive to the powerful ADA inhibitor pentostatin . AdaJ, on the other hand, initiates the biosynthesis of 2-Amino-2’-deoxyadenosine by catalyzing the hydrolysis of ATP .

Temporal Effects in Laboratory Settings

2-Amino-2’-deoxyadenosine is chemically stable and does not require special care during handling or shipment

Metabolic Pathways

2-Amino-2’-deoxyadenosine is involved in the purine metabolism pathway . It is converted to inosine by ADA, an enzyme that plays a key role in this pathway .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La biosynthèse de la 2-Amino-2’-désoxyadénosine implique un seul groupe de gènes responsable de deux voies indépendantes dans Actinomadura sp. souche ATCC 39365 . Le processus est initié par une hydrolase Nudix, AdaJ, qui catalyse l'hydrolyse de l'ATP . De plus, des méthodes de synthèse chimique ont été développées, notamment l'utilisation d'Escherichia coli surexprimant des enzymes spécifiques et la synthèse chimique à l'échelle du gramme .

Méthodes de production industrielle : Les méthodes de production industrielle de la 2-Amino-2’-désoxyadénosine ne sont pas largement documentées. L'utilisation de souches d'Escherichia coli recombinantes et de voies enzymatiques offre une approche prometteuse pour la production à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions : La 2-Amino-2’-désoxyadénosine subit diverses réactions chimiques, notamment :

Oxydation : Conversion en 2’-amino désoxyinosine par l'adénosine désaminase.

Substitution : Formation de dérivés N-trifluoroacétylés pour la synthèse en phase solide de l'ARN.

Réactifs et conditions courants :

Oxydation : L'adénosine désaminase (ADA) est couramment utilisée pour le processus de désamination.

Substitution : L'anhydride trifluoroacétique est utilisé pour la formation de dérivés N-trifluoroacétylés.

Principaux produits :

Oxydation : 2’-Amino désoxyinosine.

Substitution : 2-Amino-2’-désoxyadénosine N-trifluoroacétylée.

4. Applications de la recherche scientifique

La 2-Amino-2’-désoxyadénosine a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme bloc de construction pour la synthèse de 2’-amino nucléotides.

Médecine : Investigué pour sa bioactivité contre les infections virales de type ARN.

Industrie : Utilisé dans la synthèse d'oligonucléotides pour diverses applications.

5. Mécanisme d'action

Le mécanisme d'action de la 2-Amino-2’-désoxyadénosine implique son interaction avec l'adénosine désaminase (ADA), qui la convertit en 2’-amino désoxyinosine . Cette conversion joue un rôle crucial dans sa bioactivité contre les infections virales de type ARN. De plus, la capacité du composé à former des réseaux de liaisons hydrogène dans les structures de l'ARN contribue à ses effets biologiques .

Composés similaires :

2’-Chloropentostatine : Un autre antibiotique nucléosidique dérivé de l'adénosine coproduit par Actinomadura sp.

2’-Amino-2’-désoxyuridine : Un analogue nucléosidique pyrimidinique utilisé dans la synthèse de l'ARN.

Unicité : La 2-Amino-2’-désoxyadénosine est unique en raison de sa bioactivité spécifique contre les infections virales de type ARN et de son rôle dans la formation de réseaux de liaisons hydrogène dans les structures de l'ARN . Sa biosynthèse implique des voies enzymatiques distinctes qui la différencient des autres analogues nucléosidiques .

Comparaison Avec Des Composés Similaires

2’-Chloropentostatin: Another adenosine-derived nucleoside antibiotic coproduced by Actinomadura sp.

2’-Amino-2’-deoxyuridine: A pyrimidine nucleoside analog used in RNA synthesis.

Uniqueness: 2-Amino-2’-deoxyadenosine is unique due to its specific bioactivity against RNA-type virus infections and its role in forming hydrogen-bond networks in RNA structures . Its biosynthesis involves distinct enzymatic pathways that differentiate it from other nucleoside analogs .

Propriétés

IUPAC Name |

5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O3/c11-8-7-9(15-10(12)14-8)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H4,11,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOLHIMIFXOBLFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30963391 | |

| Record name | 9-(2-Deoxypentofuranosyl)-2-imino-2,9-dihydro-1H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4546-70-7 | |

| Record name | NSC104303 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(2-Deoxypentofuranosyl)-2-imino-2,9-dihydro-1H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide](/img/structure/B14512.png)